molecular formula C16H12BrN3O2S B2385210 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 391226-70-3

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2385210
CAS No.: 391226-70-3
M. Wt: 390.26
InChI Key: HMTVPTNYYMWPQV-UHFFFAOYSA-N
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Description

“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide” is a chemical compound with potential applications in various fields. It contains a 1,3,4-thiadiazole moiety, which has been the subject of considerable interest for designing new antitumor agents .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This compound has also been found to have good solubility in various solvents, which makes it easier to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited stability in aqueous solutions, which may affect its bioactivity.

Future Directions

There are several future directions for the study of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore the molecular targets of this compound and its downstream signaling pathways to better understand its mechanism of action. Additionally, the neuroprotective effects of this compound can be further studied to determine its potential use as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves the reaction of 4-bromoaniline with thiosemicarbazide in the presence of hydrochloric acid to yield 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of triethylamine to yield this compound.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTVPTNYYMWPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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